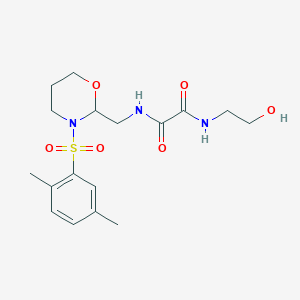

![molecular formula C24H21N7O3 B2860327 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1019097-58-5](/img/structure/B2860327.png)

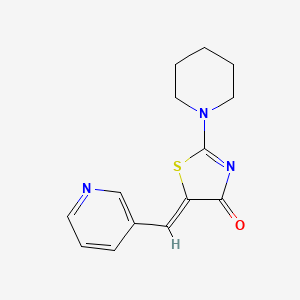

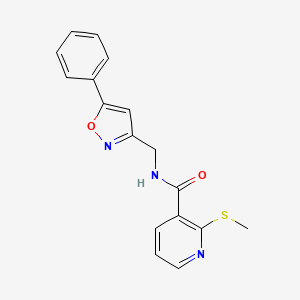

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Activity

- Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activities. Compounds in this class, including those related to N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide, showed cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7, indicating their potential as anticancer agents (Rahmouni et al., 2016).

Antiinflammatory Properties

- Certain pyrazolo[1,5-a]pyrimidines demonstrated significant antiinflammatory properties without ulcerogenic activity, suggesting their use as nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).

Antiviral and Antitumor Activities

- 3,4,6-Trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides were prepared and tested for their biological activity. Some of these compounds showed significant activity against measles in vitro and moderate antitumor activity against leukemia, demonstrating their potential in antiviral and antitumor treatments (Petrie et al., 1985).

Antifungal Activity

- Pyrazolo[1,5-a]pyrimidines derivatives were synthesized and evaluated for their antifungal abilities. Some compounds exhibited good antifungal activities against phytopathogenic fungi, suggesting their potential in agricultural applications (Zhang et al., 2016).

Corrosion Inhibition

- Certain derivatives of pyrazolo[3,4-d]pyrimidines were studied for their corrosion inhibition properties on C-steel surfaces in acidic environments. These compounds showed promise as corrosion inhibitors, useful in industrial applications (Abdel Hameed et al., 2020).

Adenosine Antagonists

- 1-Phenylpyrazolo[3,4-d]pyrimidines with specific substitutions were synthesized and tested as adenosine antagonists. These compounds showed high affinity at both A1 and A2a adenosine receptors, indicating their potential in neurological and cardiovascular therapies (Chebib & Quinn, 1997).

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their anti-tb and in vitro cytotoxicity . Therefore, it’s plausible that this compound may also target similar proteins or enzymes involved in these biological processes.

Mode of Action

It’s known that similar compounds have shown substantial antiviral activity . This suggests that the compound might interact with viral proteins or enzymes, inhibiting their function and thus preventing the virus from replicating.

Biochemical Pathways

Similar compounds have been studied for their inhibitory activities against cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, which is a common strategy in cancer therapy.

Result of Action

Similar compounds have shown substantial antiviral activity , suggesting that this compound might also have antiviral effects. This could involve inhibiting viral replication, leading to a decrease in viral load.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O3/c1-15-13-20(26-22(32)16(2)34-18-11-7-4-8-12-18)31(29-15)24-27-21-19(23(33)28-24)14-25-30(21)17-9-5-3-6-10-17/h3-14,16H,1-2H3,(H,26,32)(H,27,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPFJPVPZRJSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2860246.png)

![4-(4-bromo-2-fluorobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2860248.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)

![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)

![[4-(1-Adamantyliminomethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B2860260.png)